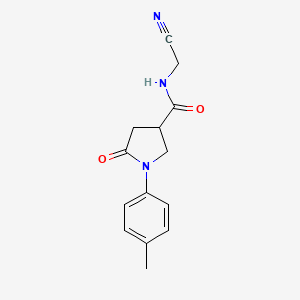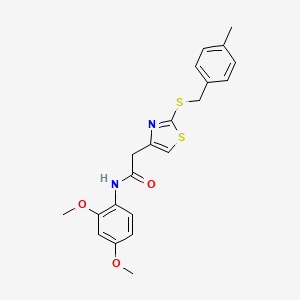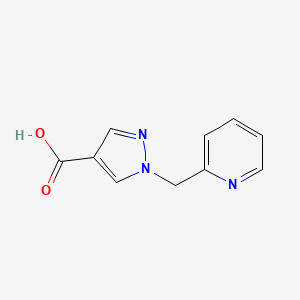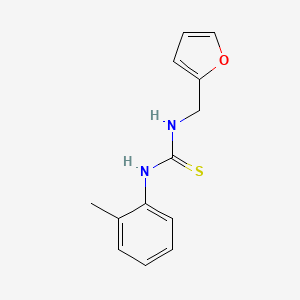![molecular formula C13H20ClN3O B2761403 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide CAS No. 2411285-96-4](/img/structure/B2761403.png)
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is a synthetic molecule that can be synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide involves the inhibition of certain enzymes and modulation of GPCRs. The compound binds to the active site of MAGL and inhibits its activity, leading to an increase in the levels of endocannabinoids such as anandamide. This, in turn, activates cannabinoid receptors and produces various physiological effects such as pain relief and anti-inflammatory effects. The compound also modulates the activity of GPCRs by binding to their allosteric sites, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has been shown to produce various biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. The compound has also been shown to modulate the activity of GPCRs involved in various physiological processes such as neurotransmission and hormone signaling.
実験室実験の利点と制限
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has several advantages and limitations for lab experiments. The compound is easy to synthesize and has good stability, making it suitable for use in various experimental settings. However, the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. The compound also has potential off-target effects due to its ability to modulate the activity of GPCRs, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide. One direction is to explore the potential of the compound as a therapeutic agent for various diseases such as pain, inflammation, and cancer. This may involve further studies on the compound's mechanism of action, pharmacokinetics, and toxicity. Another direction is to explore the potential of the compound as a tool for studying the activity of GPCRs and other proteins involved in various physiological processes. This may involve the development of new methods for detecting and quantifying the compound's effects on protein activity. Overall, 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has significant potential for scientific research and may lead to the development of new therapies and tools for studying biological processes.
合成法
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide can be synthesized using a specific method that involves the reaction of 4-(cyclobutylmethyl)-1H-pyrazole with 2-chloro-N-(propan-2-yl)propanamide in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has potential applications in scientific research, particularly in the field of medicine and biology. This compound has been studied for its ability to inhibit the activity of certain enzymes such as monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. Inhibition of MAGL has been shown to have therapeutic potential in the treatment of various diseases such as pain, inflammation, and cancer. 2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide has also been studied for its potential to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission and hormone signaling.
特性
IUPAC Name |
2-chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-9(14)13(18)16-10(2)12-6-15-17(8-12)7-11-4-3-5-11/h6,8-11H,3-5,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGPOGBPWQOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCC2)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)
![N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2761326.png)
![3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761328.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2761330.png)
![N-(3,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2761331.png)



![8-(tert-butyl)-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2761337.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2761338.png)
